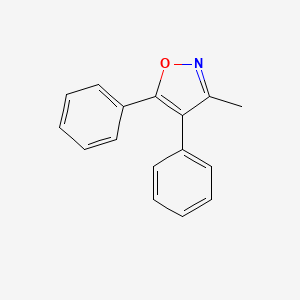

3-Methyl-4,5-diphenylisoxazole

概要

説明

3-Methyl-4,5-diphenylisoxazole is an impurity of Parecoxib, an anti-inflammatory analgesic .

Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves metal-free synthetic routes. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . A solvent-free synthesis of 3,5-isoxazoles has been developed, which allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides, using a recyclable Cu/Al2O3 nanocomposite catalyst .

Molecular Structure Analysis

The molecular formula of this compound is C16H13NO . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

The synthesis of 3,5-isoxazoles, including this compound, often involves 1,3-dipolar cycloaddition of terminal alkynes and nitrile oxides . This reaction is often performed under solvent-free conditions, using green solvents such as water or ionic liquids, under metal-free conditions, or using mild oxidants .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 235.28100 . More detailed physical and chemical properties are not available in the retrieved sources.

科学的研究の応用

- Isoxazoles, including 3-Methyl-4,5-diphenylisoxazole, have been investigated for their cytotoxic effects. Studies observed the cytotoxicity of 3,4,5-trisubstituted isoxazoles against leukemia HL-60 cells . Further exploration of their potential as anticancer agents is warranted.

- Derivatives of this compound demonstrated potent antibacterial properties. Notably, pyrazole-based compounds and their isoxazole analogs exhibited remarkable growth inhibition against Staphylococcus aureus strains .

- Traditional synthetic methods for isoxazoles often employ metal catalysts (such as Cu or Ru). However, due to drawbacks like high costs and toxicity, researchers have explored metal-free routes. These eco-friendly alternatives aim to provide efficient access to isoxazoles with significant biological relevance .

- Researchers have developed a scalable, solvent-free synthesis of 3,5-isoxazoles using ball-milling conditions. This method utilizes terminal alkynes and hydroxyimidoyl chlorides, employing a recyclable Cu/Al₂O₃ nanocomposite catalyst. The proposed conditions offer moderate to excellent yields .

- Investigations into the effect of 3,4,5-trisubstituted isoxazoles on cellular pathways (e.g., p21 WAF-1, Bax, and Bcl-2) provide insights into their potential as modulators of biological targets .

- Isoxazoles contribute to expanding the chemical space available for drug discovery. Their diverse structures allow medicinal chemists to explore novel scaffolds for designing bioactive compounds .

Anticancer Properties

Antibacterial Activity

Metal-Free Synthesis

Solvent-Free Synthesis

Biological Target Modulation

Drug Design and Diversity-Oriented Synthesis

Safety and Hazards

将来の方向性

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It is always imperative to unleash new eco-friendly synthetic strategies . Developing a greener methodology that enables rapid and efficient access to these scaffolds is highly desirable .

作用機序

Target of Action

3-Methyl-4,5-diphenylisoxazole is a potent inhibitor of the growth of Staphylococcus aureus Newman . The compound’s primary targets are bacterial histidine kinases . These kinases play a crucial role in bacterial signal transduction and are involved in various cellular processes, including metabolism, motility, and virulence .

Mode of Action

The compound interacts with its targets by binding to the ATP-binding domain of bacterial histidine kinases . This domain shares high similarity with the ATPase domain of eukaryotic heat shock protein 90 (HSP90) . By inhibiting these kinases, this compound disrupts the normal functioning of the bacteria, leading to growth inhibition .

Biochemical Pathways

Given its mode of action, it is likely that the compound affects the signal transduction pathways regulated by bacterial histidine kinases . The disruption of these pathways can lead to downstream effects that inhibit bacterial growth .

Pharmacokinetics

It is known that the compound is used as a reagent for the preparation of valdecoxib and valdecoxib analogues , suggesting that it may have similar ADME properties to these drugs.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . The most potent growth inhibitors were found to be pyrazole-based compounds and their isoxazole analogs with MIC (minimum inhibitory concentration) values lower than 1 μg/ml .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been achieved under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the presence of certain catalysts and the absence of solvents .

特性

IUPAC Name |

3-methyl-4,5-diphenyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(18-17-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHHRPIQLANEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

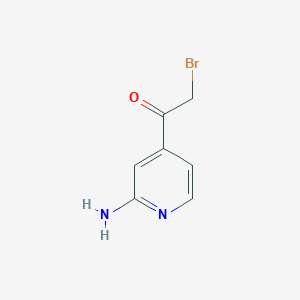

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

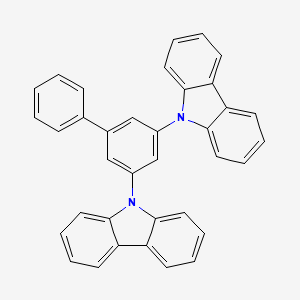

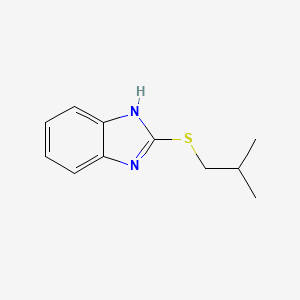

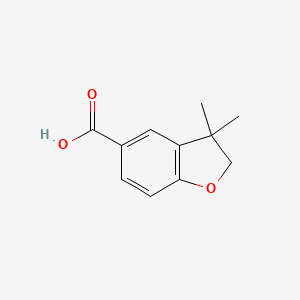

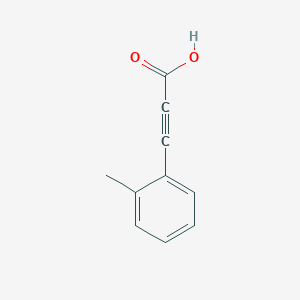

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)

![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine](/img/structure/B3153050.png)